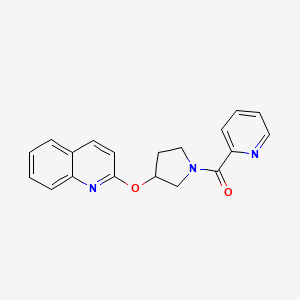
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the efficient and rapid construction of complex molecules. For instance, the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrates the potential to create potent antitumor agents
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Study
The electronic absorption, excitation, and fluorescence properties of compounds closely related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated. These studies revealed the effects of structure and environment on their spectroscopic properties, where singlets excited-states are populated in non-polar and polar protic/aprotic solvents, indicating dual fluorescence with weak charge transfer separation. Quantum chemistry calculations further supported these findings, highlighting the role of intramolecular hydrogen bonds and methyl/alkyl substitution in affecting the energy levels of molecular orbitals (Al-Ansari, 2016).
Inhibitor Selectivity and Structural Insights
Research into heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives has shown that these compounds, which share structural similarities with Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, are potent and selective inhibitors of aldosterone synthase (CYP11B2). These findings are crucial for developing treatments for conditions like hyperaldosteronism and myocardial fibrosis, offering insights into fine-tuning the selectivity of CYP11B2 inhibitors (Lucas et al., 2011).
Crystal Chemistry and Ligand Influence
Studies on Zinc Quinaldinate Complexes with Pyridine-Based Ligands have provided significant insights into the structural integrity and coordination environment of metal ions in the presence of quinaldinate ions and pyridine-based ligands. These findings have implications for understanding the influence of substituents on ligand over intermolecular interactions in solid-state structures (Modec, 2018).
Electrochemical and Chemical Properties
The electrochemical and chemical properties of compounds related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, specifically pyrroloquinoline and phenanthroline quinones, have been explored to establish relationships between structure and reactivity. These studies highlight the roles of electron-withdrawing pyridine moieties in stabilizing aprotic semiquinones and suggest potential applications in redox chemistry (Eckert et al., 1982).
Bioimaging and Sensing Applications
Research into bipyridine-based constructs for Zn2+ ion sensing in aqueous solutions demonstrates the potential of these compounds for bioimaging applications. This work addresses the challenge of low water solubility by using micellar solutions, enabling selective sensing of Zn2+ ions and demonstrating the capability for bioimaging studies in HeLa cells under physiological conditions (Pawar et al., 2016).
Zukünftige Richtungen
The future directions for the study of “Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of environmentally friendly synthesis methods and the investigation of their biological activities could be areas of future research .
Eigenschaften
IUPAC Name |
pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNLUWLQZZIVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
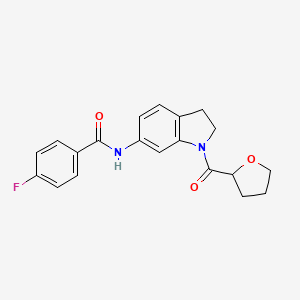
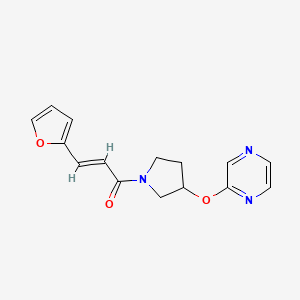
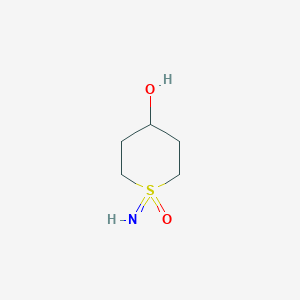

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

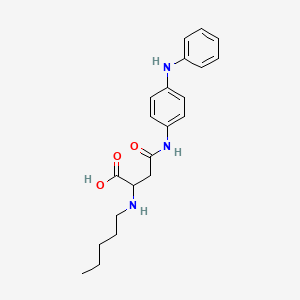
![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)